

# (+)-Butin chemical structure and stereochemistry

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## Compound of Interest

Compound Name: (+)-Butin

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **(+)-Butin**

## Introduction

**(+)-Butin** is a flavanone, a class of flavonoids, that has garnered attention in the scientific community for its potential therapeutic properties. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: **(+)-butin** and **(-)-butin**. This guide provides a comprehensive overview of the chemical structure and stereochemistry of the **(+)-enantiomer** of butin, tailored for researchers, scientists, and professionals in drug development. Butin is found in plants such as *Vernonia anthelmintica*, *Acacia mearnsii*, and *Dalbergia odorifera*. It exhibits a range of biological activities, including strong antioxidant, anti-inflammatory, and antiplatelet effects.

## Chemical Structure

The chemical structure of butin is characterized by a C6-C3-C6 backbone, typical of flavonoids. The core structure is a flavanone ring system with hydroxyl substitutions.

Table 1: Chemical Identifiers for **(+)-Butin**

Identifier	Value
IUPAC Name	(2R)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one
SMILES	C1--INVALID-LINK--C3=CC(=C(C=C3)O)O
InChI	InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m1/s1
InChIKey	MJBPUQUUGJNAPAZ-SSDOTTSWSA-N
Molecular Formula	C <sub>15</sub> H <sub>12</sub> O <sub>5</sub>
Molar Mass	272.25 g/mol

## Stereochemistry and Absolute Configuration

The stereochemistry of butin is determined by the chiral center at the C2 position of the flavanone ring. The spatial arrangement of the substituents around this carbon atom gives rise to two enantiomers.

- **(+)-Butin**: This enantiomer has the (R) configuration at the C2 chiral center. The designation (+) refers to its dextrorotatory nature, meaning it rotates plane-polarized light in a clockwise direction.[\[1\]](#)[\[2\]](#)
- **(-)-Butin**: This enantiomer has the (S) configuration at the C2 chiral center and is levorotatory, rotating plane-polarized light in a counter-clockwise direction.[\[3\]](#)

The absolute configuration (R or S) is assigned based on the Cahn-Ingold-Prelog priority rules, which prioritize the substituents attached to the chiral center based on atomic number. For **(+)-butin**, the arrangement of these prioritized groups results in an (R) designation. The determination of the absolute configuration is crucial as different enantiomers of a chiral drug can have significantly different pharmacological activities and metabolic fates.

## Quantitative Data

The following table summarizes the known physical and chemical properties of butin. Data for the specific (+)-enantiomer is limited; therefore, some data may represent the racemic mixture or the (-)-enantiomer.

Table 2: Physical and Chemical Properties of Butin

Property	Value
Physical State	Yellow to brown powder[3]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]
pKa (Predicted)	7.69 ± 0.40

## Experimental Protocols

### Synthesis of Racemic Butin via Claisen-Schmidt Condensation

The synthesis of butin is typically achieved through a base-catalyzed Claisen-Schmidt condensation (or aldol condensation) between a substituted acetophenone and a substituted benzaldehyde.

Materials:

- 2',4'-Dihydroxyacetophenone
- 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)
- Ethanol
- Aqueous Potassium Hydroxide (50%)
- Hydrochloric Acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate

#### Procedure:

- Dissolve 2',4'-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde in ethanol in a round-bottom flask.
- Cool the mixture in an ice bath.
- Slowly add aqueous potassium hydroxide solution to the stirred mixture.
- Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone intermediate (butein).
- Filter the precipitated butein, wash with cold water, and dry.
- To cyclize the butein to butin, dissolve the crude butein in a suitable solvent (e.g., ethanol) and reflux in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
- After cyclization is complete (monitored by TLC), cool the reaction mixture and evaporate the solvent.
- The crude butin can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

## Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

The separation of **(+)-butin** from a racemic mixture can be achieved using chiral HPLC.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

#### Instrumentation and Columns:

- A standard HPLC system equipped with a UV detector.
- A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating flavonoid enantiomers.[\[7\]](#)

#### Mobile Phase:

- A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The exact ratio needs to be optimized to achieve the best separation.<sup>[7]</sup>

#### General Procedure:

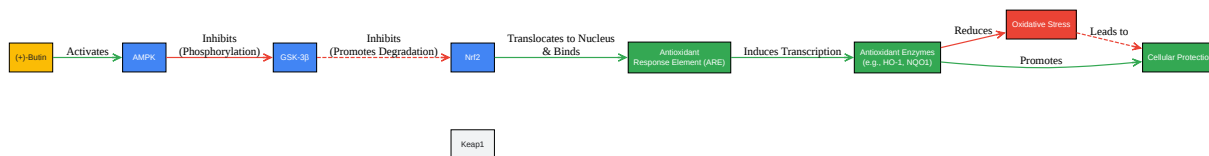
- Prepare a standard solution of the racemic butin in the mobile phase.
- Equilibrate the chiral column with the chosen mobile phase until a stable baseline is obtained.
- Inject the sample onto the column.
- Monitor the elution of the enantiomers using a UV detector at a wavelength where butin shows strong absorbance (e.g., around 288 nm).
- The two enantiomers will elute at different retention times, allowing for their separation and quantification. The elution order will depend on the specific chiral stationary phase and mobile phase used.
- Collect the fractions corresponding to each enantiomer if preparative separation is desired.

## Biological Activity and Signaling Pathways

Butin has been shown to modulate several key signaling pathways, contributing to its antioxidant and cytoprotective effects.

### AMPK/GSK-3 $\beta$ /Nrf2 Signaling Pathway

Butin has been reported to protect against ischemia/reperfusion-induced myocardial injury in diabetic mice through the activation of the AMPK/GSK-3 $\beta$ /Nrf2 signaling pathway. This pathway is crucial for cellular energy homeostasis and antioxidant defense.

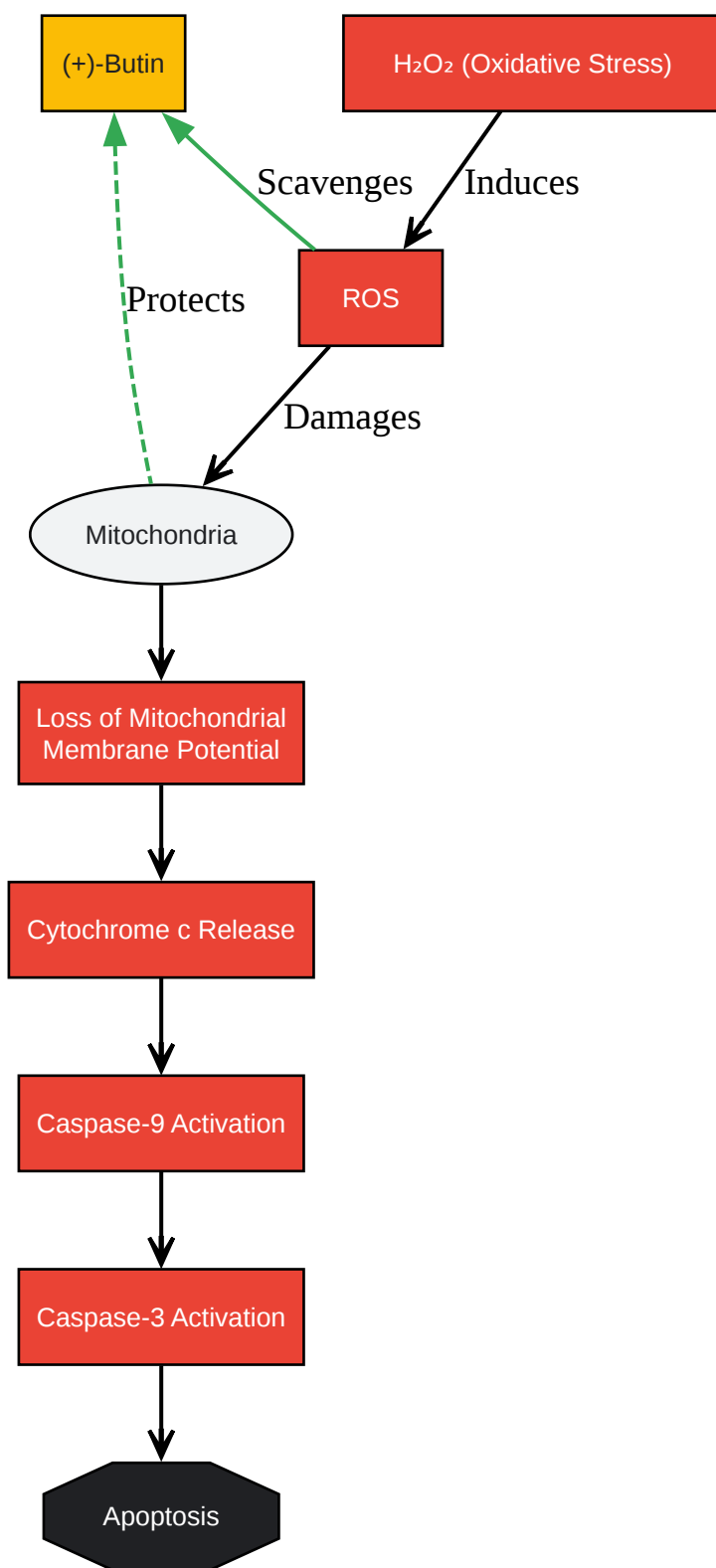


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Caption: **(+)-Butin** activates the AMPK/GSK-3β/Nrf2 pathway.

## Mitochondria-Dependent Apoptotic Pathway

Butin has been shown to protect cells against hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)-induced apoptosis by inhibiting the mitochondria-dependent apoptotic pathway. It scavenges reactive oxygen species (ROS) and preserves mitochondrial membrane potential.



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Caption: **(+)-Butin**'s role in inhibiting H<sub>2</sub>O<sub>2</sub>-induced apoptosis.

## Conclusion

**(+)-Butin** is a chiral flavonoid with significant potential in drug development due to its diverse biological activities. Understanding its specific chemical structure and stereochemistry is fundamental for elucidating its mechanism of action and for the development of stereoselective syntheses and analytical methods. This guide provides a foundational resource for researchers working with this promising natural compound. Further studies are warranted to fully explore the therapeutic applications of enantiomerically pure **(+)-butin**.

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